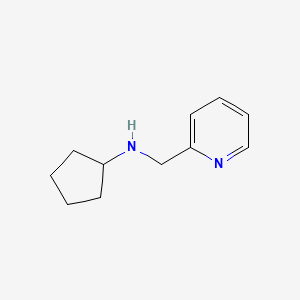
N-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)-2-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide has a wide range of scientific research applications, including:
作用機序
Target of Action
The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of DNA damage, maintaining the integrity of the genome, and facilitating cellular survival .
Mode of Action
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide acts as a potent inhibitor of PARP . By binding to the active site of the enzyme, it prevents PARP from attaching poly (ADP-ribose) to target proteins, a process known as PARylation. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death .
Biochemical Pathways
The inhibition of PARP by N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide affects the DNA damage response pathway . Under normal conditions, PARP detects DNA damage and initiates repair by recruiting other proteins to the damage site. When parp is inhibited, these repair processes are disrupted, leading to the accumulation of dna damage and triggering apoptosis, or programmed cell death .
Result of Action
The result of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage. If the damage is too severe to be repaired, the cell undergoes apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazin-1-yl derivatives with appropriate alkylating agents. One common method involves the use of anhydrous tetrahydrofuran as a solvent, with triethylamine as a base, and hydrazine hydrate as a reagent . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product .
化学反応の分析
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide include hydrazine hydrate, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
類似化合物との比較
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities, but may differ in their specific functional groups and overall potency.
Oxadiazole derivatives: These compounds contain an oxadiazole ring and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Quinazolinone derivatives: These compounds have a quinazolinone core structure and are studied for their potential therapeutic applications in cancer and other diseases.
The uniqueness of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-14(13-8-4-3-5-9-13)18(23)20-12-17-15-10-6-7-11-16(15)19(24)22-21-17/h3-11,14H,2,12H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJTJREPBRORQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)
